2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid
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Overview
Description
2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid is a notable chemical compound, primarily found in plants and animals. It is synthesized into a drug for treating Parkinson’s disease
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid involves several steps. One common method is the hydroxylation of L-tyrosine using tyrosine hydroxylase, an enzyme that catalyzes the conversion of L-tyrosine to L-DOPA . This reaction requires molecular oxygen and tetrahydrobiopterin as cofactors.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme tyrosine hydroxylase, which then converts L-tyrosine to L-DOPA in large quantities .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dopamine, which further oxidizes to form norepinephrine and epinephrine.
Reduction: The compound can be reduced to form dihydroxyphenylalanine derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and enzymes like tyrosine hydroxylase.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents like halogens or alkyl groups can be used for substitution reactions.
Major Products Formed
Dopamine: Formed through oxidation.
Norepinephrine and Epinephrine: Further oxidation products of dopamine.
Dihydroxyphenylalanine Derivatives: Formed through reduction reactions.
Scientific Research Applications
2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in neurotransmitter synthesis and function.
Medicine: Widely used in the treatment of Parkinson’s disease and other neurological disorders.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The compound exerts its effects primarily by being converted into dopamine in the brain. This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase. Dopamine then acts on dopamine receptors to regulate various physiological functions, including motor control, mood, and reward pathways .
Comparison with Similar Compounds
Similar Compounds
L-tyrosine: A precursor to 2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid.
Dopamine: The direct product of this compound oxidation.
Uniqueness
This compound is unique due to its dual role as both a precursor to dopamine and a therapeutic agent for Parkinson’s disease. Its ability to cross the blood-brain barrier and be converted into dopamine makes it particularly valuable in medical applications .
Properties
CAS No. |
2352060-41-2 |
---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
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